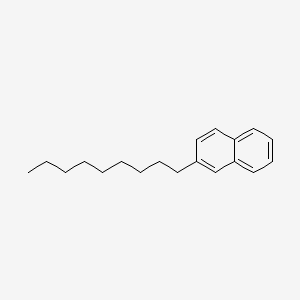
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride: is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride typically involves the reaction of isobutyrylhydrazine with 5-phenyl-1,2,4-triazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to produce large quantities of the compound with high purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens and alkylating agents are used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine
- 5-Phenyl-1,2,4-triazine
- Isobutyrylhydrazine
Uniqueness
3-(Isobutyrylhydrazino)-5-phenyl-1,2,4-triazine, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
70551-91-6 |
|---|---|
Formule moléculaire |
C13H16ClN5O |
Poids moléculaire |
293.75 g/mol |
Nom IUPAC |
(2-methylpropanoylamino)-(5-phenyl-1,2,4-triazin-3-yl)azanium;chloride |
InChI |
InChI=1S/C13H15N5O.ClH/c1-9(2)12(19)16-18-13-15-11(8-14-17-13)10-6-4-3-5-7-10;/h3-9H,1-2H3,(H,16,19)(H,15,17,18);1H |
Clé InChI |
BSXDAGNPCMVYCH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N[NH2+]C1=NC(=CN=N1)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)




![Benzenesulfonic acid, 4-[2-(aminothioxomethyl)hydrazino]-, monopotassium salt](/img/structure/B13764111.png)
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)






![Pyrimido[4,5-E][1,2,3,4]tetrazine](/img/structure/B13764173.png)
